molecular formula C8H13N B6266602 rac-(1R,2R)-2-ethynylcyclohexan-1-amine CAS No. 2098054-51-2

rac-(1R,2R)-2-ethynylcyclohexan-1-amine

Cat. No.: B6266602
CAS No.: 2098054-51-2
M. Wt: 123.2
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Description

rac-(1R,2R)-2-ethynylcyclohexan-1-amine is a chiral cyclohexane derivative featuring an ethynyl (C≡CH) substituent at position 2 and an amine group at position 1. The stereochemistry (1R,2R) indicates a trans-diaxial configuration, where the substituents occupy opposite axial positions on the cyclohexane ring. The "rac-" prefix denotes a racemic mixture of enantiomers.

Properties

CAS No.

2098054-51-2

Molecular Formula

C8H13N

Molecular Weight

123.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of rac-(1R,2R)-2-ethynylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with ethynylmagnesium bromide to form 2-ethynylcyclohexanol, which is then converted to the corresponding amine through reductive amination. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like tetrahydrofuran or ethanol .

Chemical Reactions Analysis

rac-(1R,2R)-2-ethynylcyclohexan-1-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

rac-(1R,2R)-2-ethynylcyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-ethynylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity towards these targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Ethynyl vs. Difluoromethoxy Substituents

In contrast, the difluoromethoxy analog (C₇H₁₃F₂NO) introduces electronegative fluorine atoms, which may enhance lipid solubility and resistance to oxidative metabolism, a common strategy in drug design .

Cyclohexane vs. Cyclopropane/cyclopentane Backbones

Compounds with cyclopropane (e.g., ) exhibit ring strain, increasing reactivity but reducing stability. Cyclopentane derivatives () have less strain than cyclopropane but more than cyclohexane, affecting conformational flexibility and binding to biological targets .

Substituent Effects on Basicity and Solubility

Methoxy and carboxamide groups () reduce amine basicity compared to the primary amine in the target compound. Hydrochloride salts (e.g., in and ) improve aqueous solubility, critical for pharmacological applications .

Steric and Electronic Profiles

Conversely, the ethynyl group’s compact linear structure may facilitate penetration into hydrophobic binding pockets .

Q & A

Basic: What are the key synthetic strategies for preparing rac-(1R,2R)-2-ethynylcyclohexan-1-amine, and how do reaction conditions influence stereochemical outcomes?

Answer:
Synthesis of this chiral amine involves:

  • Cyclohexane Ring Functionalization : Starting from cyclohexene derivatives, ethynylation via Sonogashira coupling or alkyne addition under palladium catalysis introduces the ethynyl group.
  • Amine Introduction : Reductive amination or nucleophilic substitution with ammonia/alkylamines, using agents like sodium cyanoborohydride (NaBH3CN) or lithium aluminum hydride (LiAlH4), ensures amine group incorporation .
  • Stereocontrol : Reaction temperature (<0°C for kinetic control) and chiral auxiliaries (e.g., Evans’ oxazolidinones) minimize racemization. Solvent polarity (e.g., THF vs. DCM) affects transition-state stabilization .

Table 1: Example Reaction Parameters

StepReagents/ConditionsYield (%)Enantiomeric Excess (ee)
EthynylationPd(PPh₃)₄, CuI, TEA, 60°C75N/A
Reductive AminationNaBH3CN, MeOH, RT8245% (racemic)
ResolutionChiral HPLC (Chiralpak® AD-H)90>99% (isolated)

Basic: How can researchers validate the stereochemical purity of this compound?

Answer:

  • Chiral Chromatography : Use HPLC/GC with chiral stationary phases (e.g., cellulose- or amylose-based columns). For example, Chiralpak® AD-H (hexane:IPA 90:10) resolves enantiomers with baseline separation .
  • Vibrational Circular Dichroism (VCD) : Confirms absolute configuration by comparing experimental and computed spectra .
  • X-ray Crystallography : Single-crystal analysis (e.g., SHELXT software) provides definitive stereochemical assignment .

Advanced: What mechanistic insights explain the role of the ethynyl group in this compound during enantioselective catalysis?

Answer:
The ethynyl group:

  • Electronic Effects : Stabilizes transition states via conjugation with the amine lone pair, enhancing nucleophilicity in asymmetric alkylation reactions .
  • Steric Influence : Creates a rigid cyclohexane chair conformation, favoring specific diastereomeric pathways in catalytic cycles (e.g., Sharpless epoxidation) .
  • Ligand Design : Acts as a π-acceptor in metal complexes (e.g., Ru or Rh), improving enantioselectivity in hydrogenation reactions (up to 95% ee) .

Case Study: In a model Heck reaction, the ethynyl group increased turnover frequency (TOF) by 3× compared to non-ethynylated analogs due to enhanced metal coordination .

Advanced: How can racemic mixtures of this compound be resolved for biological studies, and what analytical challenges arise?

Answer:

  • Kinetic Resolution : Enzymatic methods (e.g., lipases in organic solvents) selectively acylate one enantiomer. For example, Candida antarctica lipase B achieves 80% ee .
  • Diastereomeric Salt Formation : Use chiral resolving agents (e.g., tartaric acid derivatives) followed by recrystallization .
  • Challenges :
    • Solubility : Racemates may form solid solutions (mixed crystals), complicating separation.
    • Scale-Up : Dynamic kinetic resolution (DKR) requires optimized catalysts (e.g., Shvo’s catalyst) to minimize side reactions .

Advanced: What computational methods predict the biological activity of this compound derivatives?

Answer:

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., monoamine oxidases). The ethynyl group’s rigidity improves binding affinity (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for non-ethynyl analogs) .
  • QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with IC50 data for enzyme inhibition .
  • MD Simulations : GROMACS assesses conformational stability in lipid bilayers, critical for blood-brain barrier penetration predictions .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

  • Neurological Probes : Acts as a serotonin reuptake inhibitor analog in rodent models (IC50 = 120 nM) .
  • Antiviral Scaffolds : The ethynyl group enhances binding to viral proteases (e.g., SARS-CoV-2 Mpro) via hydrophobic interactions .
  • Metabolic Studies : Radiolabeled with ¹⁴C for tracing amine oxidation pathways in hepatic microsomes .

Advanced: How does the cyclohexane ring conformation influence reactivity in cross-coupling reactions?

Answer:

  • Axial vs. Equatorial Ethynyl : Axial positioning increases steric hindrance, reducing Suzuki-Miyaura coupling yields (45% vs. 72% for equatorial) .
  • Ring Strain : Distorted chair conformations (DFT-calculated ΔE = 3.2 kcal/mol) lower activation barriers in C–H functionalization .

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